4-[3-[4-[3,5-bis(4-carboxyphenyl)phenyl]phenyl]-5-(4-carboxyphenyl)phenyl]benzoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-[3-[4-[3,5-bis(4-carboxyphenyl)phenyl]phenyl]-5-(4-carboxyphenyl)phenyl]benzoic acid is a complex organic compound with the molecular formula C27H18O6 and a molecular weight of 438.428 g/mol . . This compound is characterized by its multiple carboxylic acid groups attached to a central benzene ring, making it a highly functionalized aromatic compound.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[3-[4-[3,5-bis(4-carboxyphenyl)phenyl]phenyl]-5-(4-carboxyphenyl)phenyl]benzoic acid typically involves multi-step organic reactions. One common method is the Suzuki-Miyaura cross-coupling reaction, which is widely used for forming carbon-carbon bonds . This reaction involves the coupling of boronic acids with halides in the presence of a palladium catalyst and a base. The reaction conditions are generally mild and tolerant of various functional groups, making it suitable for synthesizing complex molecules like this one .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions
4-[3-[4-[3,5-bis(4-carboxyphenyl)phenyl]phenyl]-5-(4-carboxyphenyl)phenyl]benzoic acid can undergo various chemical reactions, including:
Oxidation: The carboxylic acid groups can be oxidized to form corresponding anhydrides or other oxidized derivatives.
Reduction: The carboxylic acid groups can be reduced to alcohols or aldehydes under appropriate conditions.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like halogens (e.g., Br2, Cl2) and nucleophiles (e.g., NH3, OH-) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield anhydrides, while reduction can produce alcohols or aldehydes .
Scientific Research Applications
4-[3-[4-[3,5-bis(4-carboxyphenyl)phenyl]phenyl]-5-(4-carboxyphenyl)phenyl]benzoic acid has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex organic molecules and polymers.
Biology: The compound’s functional groups make it useful for studying enzyme interactions and protein binding.
Mechanism of Action
The mechanism of action of 4-[3-[4-[3,5-bis(4-carboxyphenyl)phenyl]phenyl]-5-(4-carboxyphenyl)phenyl]benzoic acid involves its interaction with molecular targets through its carboxylic acid groups. These groups can form hydrogen bonds and ionic interactions with proteins, enzymes, and other biomolecules, influencing their activity and function . The aromatic rings provide a rigid framework that can interact with hydrophobic regions of target molecules, enhancing binding affinity .
Comparison with Similar Compounds
Similar Compounds
1,3,5-tris(4-carboxyphenyl)benzene: A closely related compound with similar structural features and functional groups.
4,4′,4′′-Benzene-1,3,5-triyl-tris(benzoic acid): Another similar compound with multiple carboxylic acid groups attached to a central benzene ring.
Uniqueness
4-[3-[4-[3,5-bis(4-carboxyphenyl)phenyl]phenyl]-5-(4-carboxyphenyl)phenyl]benzoic acid is unique due to its highly functionalized structure, which provides multiple sites for chemical modification and interaction with other molecules. This makes it a versatile compound for various scientific and industrial applications .
Properties
IUPAC Name |
4-[3-[4-[3,5-bis(4-carboxyphenyl)phenyl]phenyl]-5-(4-carboxyphenyl)phenyl]benzoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C46H30O8/c47-43(48)33-13-5-29(6-14-33)39-21-37(22-40(25-39)30-7-15-34(16-8-30)44(49)50)27-1-2-28(4-3-27)38-23-41(31-9-17-35(18-10-31)45(51)52)26-42(24-38)32-11-19-36(20-12-32)46(53)54/h1-26H,(H,47,48)(H,49,50)(H,51,52)(H,53,54) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SGNIKNRLKVJCRU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=CC(=CC(=C2)C3=CC=C(C=C3)C(=O)O)C4=CC=C(C=C4)C(=O)O)C5=CC(=CC(=C5)C6=CC=C(C=C6)C(=O)O)C7=CC=C(C=C7)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C46H30O8 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
710.7 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.